Cas no 4850-28-6 (Cyclopentane,1,2,4-trimethyl-, (1a,2a,4b)-)

Cyclopentane,1,2,4-trimethyl-, (1a,2a,4b)- structure
4850-28-6 structure
Nome del prodotto:Cyclopentane,1,2,4-trimethyl-, (1a,2a,4b)-
Numero CAS:4850-28-6
MF:C8H16
MW:112.212642669678
CID:329577
PubChem ID:252323

Cyclopentane,1,2,4-trimethyl-, (1a,2a,4b)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Cyclopentane,1,2,4-trimethyl-, (1a,2a,4b)-
    • CIS,CIS,TRANS-1,2,4-TRIMETHYLCYCLOPENTANE
    • cis-1,2,trans-1,4-1,2,4-Trimethylcyclopentane
    • 1,2,4-Trimethylcyclopentane,cis,trans
    • 1,2cis,4trans-trimethyl-cyclopentane
    • 1,cis-2,trans-4-Trimethylcyclopentane
    • 1r,2c,4t-Trimethyl-cyclopentan
    • 1r,2c,4t-trimethyl-cyclopentane
    • c,c,t-1,2,4-TRIMETHYLCYCLOPENTANONE
    • cis,cis,trans-1,2,4-Trimethylcyclopentan
    • cis,trans-1,2,4-trimethylcyclopentane
    • cis-1,2,trans-1,4-1,2,4-Trimethylcyclopentane1000µg
    • Einecs 225-441-8
    • r-1,c-2,t-4-trimethylcyclopentane
    • NS00045081
    • Cyclopentane, 1,2,4-trimethyl-, cis-1,cis-2,trans-4-
    • NSC-73946
    • (1alpha,2alpha,4beta)-Trimethylcyclopentane
    • 1,cis-3,cis-4-trimethylcyclohexane
    • Cyclopentane, 1,2,4-trimethyl-, (1.alpha.,2.alpha.,4.alpha.)-
    • 1,cis-3,cis-4-trimethylcyclopentane
    • Cyclopentane,2,4-trimethyl-, (1.alpha.,2.alpha.,4.beta.)-
    • (1R,2S,4S)-1,2,4-TRIMETHYLCYCLOPENTANE
    • 1,trans-4-Trimethylcyclopentane
    • 1.alpha.,2.alpha.4.beta.-Trimethylcyclopentane
    • 1-cis-2-cis-4-trans-Trimethylcyclopentane
    • PNUFYSGVPVMNRN-WHUPJOBBSA-N
    • AKOS006273549
    • NSC73946
    • DTXSID801025639
    • DTXSID301025646
    • Cyclopentane, 1,2,4-trimethyl-, (1.alpha.,2.alpha.,4.beta.)-
    • Cyclopentane,2,4-trimethyl-, cis-1,cis-2,trans-4-
    • 1,2,4-Trimethylcyclopentane, cis, trans
    • (1alpha,2alpha,4alpha)-1,2,4-Trimethylcyclopentane
    • NS00082248
    • 4850-28-6
    • (1r,2s)-1,2,4-trimethylcyclopentane
    • 2613-72-1
    • PNUFYSGVPVMNRN-RNLVFQAGSA-N
    • Inchi: InChI=1S/C8H16/c1-6-4-7(2)8(3)5-6/h6-8H,4-5H2,1-3H3/t6?,7-,8+
    • Chiave InChI: PNUFYSGVPVMNRN-IEESLHIDSA-N
    • Sorrisi: CC1C[C@@H](C)[C@@H](C)C1

Proprietà calcolate

  • Massa esatta: 112.12500
  • Massa monoisotopica: 112.125200510g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 0
  • Conta atomi pesanti: 8
  • Conta legami ruotabili: 0
  • Complessità: 66.1
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 0Ų
  • XLogP3: 3.5

Proprietà sperimentali

  • Densità: 0.7592
  • Punto di fusione: -132.55°C
  • Punto di ebollizione: 116.85°C
  • Indice di rifrazione: 1.4161
  • PSA: 0.00000
  • LogP: 2.68850
Fornitori consigliati
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue
atkchemica
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
atkchemica
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd